1,3-Dibromo-1-phenylpropane

説明

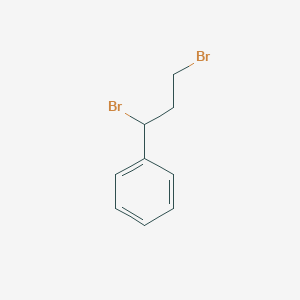

Structure

2D Structure

特性

CAS番号 |

17714-42-0 |

|---|---|

分子式 |

C9H10Br2 |

分子量 |

277.98 g/mol |

IUPAC名 |

1,3-dibromopropylbenzene |

InChI |

InChI=1S/C9H10Br2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

InChIキー |

RSAHLRQANLPURU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CCBr)Br |

正規SMILES |

C1=CC=C(C=C1)C(CCBr)Br |

同義語 |

1,3-Dibromo-1-phenylpropane |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-1-phenylpropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes for 1,3-dibromo-1-phenylpropane, a valuable building block in organic synthesis. The document details established methodologies, offering insights into reaction mechanisms and experimental procedures.

Introduction

This compound is a halogenated hydrocarbon featuring a phenyl group and two bromine atoms at the 1 and 3 positions of a propane chain. This structure provides two reactive sites, making it a versatile intermediate for the synthesis of a variety of more complex molecules, including those with potential applications in medicinal chemistry and materials science. The strategic placement of the bromine atoms allows for selective functionalization through nucleophilic substitution and other transformations.

Synthetic Methodologies

Several synthetic pathways have been reported for the preparation of this compound. The primary methods include the ring-opening of a cyclopropane derivative and the hydrobromination of an unsaturated alcohol.

Method 1: Ring-Opening of Phenylcyclopropane

A direct and efficient method for the synthesis of this compound involves the electrophilic ring-opening of phenylcyclopropane with molecular bromine.[1] This reaction proceeds in a "conventional manner," suggesting a standard electrophilic addition mechanism where the strained cyclopropane ring is attacked by bromine.

Reaction Scheme:

Figure 1: Reaction scheme for the synthesis of this compound from Phenylcyclopropane.

Experimental Protocol:

-

Reaction Setup: Phenylcyclopropane is dissolved in a suitable inert solvent, such as dichloromethane or carbon tetrachloride, in a reaction vessel protected from light to prevent radical side reactions.

-

Reagent Addition: A solution of molecular bromine in the same solvent is added dropwise to the phenylcyclopropane solution at a controlled temperature, typically at or below room temperature, to manage the exothermic nature of the reaction.

-

Reaction Monitoring: The reaction progress is monitored by observing the disappearance of the characteristic reddish-brown color of bromine.

-

Work-up: Upon completion, the reaction mixture is washed with an aqueous solution of a reducing agent, such as sodium thiosulfate, to quench any unreacted bromine. Subsequently, it is washed with water and brine, and the organic layer is dried over an anhydrous salt like magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Quantitative Data:

Specific yield data for this reaction is not provided in the available literature. The yield would be dependent on the optimization of reaction conditions such as temperature, solvent, and reaction time.

Method 2: From Cinnamyl Alcohol

Another potential route to this compound is from cinnamyl alcohol. This transformation would likely proceed in a two-step manner: hydrobromination of the double bond followed by substitution of the hydroxyl group. The reaction of cinnamyl alcohol with hydrogen bromide is known to produce cinnamyl bromide. Further reaction would be necessary to introduce the second bromine atom at the 3-position.

Reaction Pathway:

Figure 2: Proposed reaction pathway from Cinnamyl Alcohol.

Experimental Considerations:

The direct conversion of cinnamyl alcohol to this compound in a single step with HBr is challenging due to competing reactions, such as the formation of the thermodynamically favored allylic bromide (cinnamyl bromide). A successful synthesis would require careful control of reaction conditions to favor the addition across the double bond and subsequent substitution of the alcohol. The use of a radical initiator in the presence of HBr could potentially facilitate the anti-Markovnikov addition of HBr to the double bond, which would be a key step in forming the 1,3-disubstituted product.

Quantitative Data Summary:

| Method | Starting Material | Reagents | Yield | Notes |

| Ring-Opening | Phenylcyclopropane | Br₂ | N/A | Described as a "conventional manner."[1] Yield data is not available in the searched literature. |

| From Unsaturated Alcohol (Proposed) | Cinnamyl Alcohol | HBr, etc. | N/A | A detailed protocol for the direct conversion to the target molecule is not available. The synthesis of the related cinnamyl bromide is well-documented. |

Conclusion

The synthesis of this compound is most directly achieved through the ring-opening of phenylcyclopropane with bromine. While this method is established, a lack of detailed, publicly available experimental protocols necessitates further methods development and optimization to ensure high yields and purity. The alternative route from cinnamyl alcohol presents a plausible, though likely more complex, synthetic challenge requiring careful control of regioselectivity. For researchers and professionals in drug development, the phenylcyclopropane route currently represents the most straightforward approach to accessing this versatile synthetic intermediate. Further investigation into detailed reaction conditions and the exploration of alternative brominating agents could lead to improved and more reproducible synthetic procedures.

References

An In-depth Technical Guide to 1,3-Dibromo-1-phenylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1,3-Dibromo-1-phenylpropane. The information is intended to support research and development activities in the fields of organic synthesis, medicinal chemistry, and materials science.

Core Chemical Properties

This compound, with the CAS Registry Number 17714-42-0, is a halogenated aromatic compound. Its structure features a propane chain with bromine atoms at the first and third positions and a phenyl group at the first position.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1,3-dibromopropylbenzene | [1] |

| Molecular Formula | C₉H₁₀Br₂ | [1] |

| Molecular Weight | 277.98 g/mol | [1] |

| CAS Number | 17714-42-0 | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C(CCBr)Br | [1] |

| InChI Key | RSAHLRQANLPURU-UHFFFAOYSA-N | [1] |

| Computed XLogP3 | 3.6 | [1] |

| Solubility | Predicted to be soluble in organic solvents and poorly soluble in water. | Inferred from high XLogP3 value |

| Boiling Point | Data not available in cited literature. | |

| Melting Point | Data not available in cited literature. | |

| Density | Data not available in cited literature. |

Note: The XLogP3 value and solubility are computed or inferred and have not been experimentally determined in the cited sources.

Synthesis and Experimental Protocols

1. Bromination of Phenylcyclopropane

A common method for the synthesis of 1,3-dihalogenated phenylpropanes is the reaction of a phenylcyclopropane with a halogenating agent.

Experimental Protocol (General Method):

-

Reaction Setup: A solution of phenylcyclopropane in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath to maintain a low temperature during the reaction.

-

Addition of Bromine: A solution of bromine in the same solvent is added dropwise to the stirred solution of phenylcyclopropane. The addition rate is controlled to keep the reaction temperature below 5 °C.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is washed sequentially with a solution of sodium thiosulfate to quench any unreacted bromine, followed by water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.

2. Bromination of Styrene

Another potential synthetic route involves the bromination of a styrene derivative.[3]

Experimental Protocol (General Method):

-

Reaction Setup: Styrene is dissolved in an appropriate solvent in a reaction vessel protected from light.

-

Bromination: A solution of bromine is added to the styrene solution. The reaction conditions would need to be carefully controlled to achieve the desired 1,3-dibromination product, potentially involving radical initiators or specific temperature profiles.

-

Workup and Purification: Similar to the protocol for phenylcyclopropane, the workup would involve quenching excess bromine and washing the organic phase. Purification would be achieved through distillation or chromatography.

Below is a conceptual workflow for the synthesis of this compound from phenylcyclopropane.

Caption: Conceptual Synthesis Workflow.

Reactivity and Potential Applications

This compound is expected to exhibit reactivity typical of alkyl halides, particularly at the benzylic and primary bromide positions.

Nucleophilic Substitution: The bromine atoms are good leaving groups, making the compound susceptible to nucleophilic substitution reactions. The benzylic bromide is likely to be more reactive towards SN1-type reactions due to the stability of the resulting carbocation, while the primary bromide will favor SN2 reactions. This differential reactivity could be exploited for selective functionalization.

Use in Organic Synthesis: Dibromoalkanes are valuable precursors in the synthesis of a variety of organic compounds. They can be used to form cyclic structures through intramolecular reactions or to introduce a three-carbon chain with reactive handles at both ends. While specific applications for this compound in drug development are not detailed in the available literature, similar bromo-organic compounds are widely used as intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients.

The following diagram illustrates a general nucleophilic substitution reaction at the benzylic position.

Caption: General Reaction Pathway.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show distinct signals for the different carbon atoms in the molecule. The carbon attached to the phenyl group and the first bromine atom would appear in the downfield region, while the other aliphatic carbons would be found at higher fields. PubChem provides access to a ¹³C NMR spectrum for this compound.[1]

-

Mass Spectrometry: The mass spectrum of this compound would exhibit a characteristic isotopic pattern for a compound containing two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br). The molecular ion peak would be accompanied by M+2 and M+4 peaks. Fragmentation would likely involve the loss of bromine atoms and cleavage of the propane chain. A GC-MS spectrum is available on PubChem.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, as well as C=C stretching of the phenyl ring. The C-Br stretching vibrations would be observed in the fingerprint region. A vapor phase IR spectrum can be found on PubChem.[1]

Safety Information

Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the skin and eyes and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier.

References

Elucidation of the Chemical Structure of 1,3-Dibromo-1-phenylpropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of 1,3-Dibromo-1-phenylpropane. It details the spectroscopic data and experimental protocols essential for the identification and characterization of this compound, presenting quantitative data in accessible formats and illustrating key experimental and logical workflows.

Compound Identification and Properties

This compound is an organobromine compound with the chemical formula C₉H₁₀Br₂.[1] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17714-42-0 | [1] |

| Molecular Formula | C₉H₁₀Br₂ | [1] |

| Molecular Weight | 277.98 g/mol | [1] |

| IUPAC Name | 1,3-dibromopropylbenzene | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C(CCBr)Br | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, including the reaction of bromine with phenylcyclopropane or the bromination of appropriate styrene derivatives.[2] A proposed experimental protocol adapted from the bromination of a similar substrate, cinnamyl alcohol, is detailed below. This method involves the conversion of the alcohol to the corresponding bromide, which can be a precursor or analogous to the target molecule's synthesis.

Proposed Experimental Protocol: Bromination

This protocol is an adapted method and should be optimized for the specific synthesis of this compound.

Materials:

-

Phenylcyclopropane (or a suitable styrene precursor)

-

Bromine (Br₂)

-

Acetonitrile (anhydrous)

-

Triphenylphosphine

-

Diethyl ether

-

Saturated aqueous sodium carbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

A three-necked, round-bottomed flask is equipped with a stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

-

The flask is charged with acetonitrile and triphenylphosphine.

-

The flask is cooled in an ice-water bath, and bromine is added dropwise.

-

After the addition of bromine, the ice bath is removed, and a solution of the starting material (e.g., phenylcyclopropane) in acetonitrile is added in portions.

-

The solvent is removed by distillation under reduced pressure.

-

The product is purified by vacuum distillation.

-

The collected product is dissolved in diethyl ether, washed with saturated aqueous sodium carbonate, and dried over anhydrous magnesium sulfate.

-

The final product is obtained after filtration and removal of the solvent.

Spectroscopic Data and Structural Elucidation

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Mass Spectrometry (MS)

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern.

Table 2: Key Mass Spectrometry Data

| m/z Value | Interpretation |

| 278 (M⁺), 280 (M⁺+2), 282 (M⁺+4) | Molecular ion peaks exhibiting the characteristic isotopic pattern for a dibrominated compound. |

| 199 | [M - Br]⁺ |

| 197 | [M - Br]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion), a common fragment for compounds containing a benzyl group. |

The presence of two bromine atoms is confirmed by the isotopic pattern of the molecular ion peak. The fragmentation pattern, including the loss of a bromine atom and the formation of the stable tropylium ion, is consistent with the proposed structure.

Caption: Mass Spectrometry Fragmentation Pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Data

| Protons | Chemical Shift (ppm, estimated) | Multiplicity | Integration |

| C₆H₅- | 7.2 - 7.5 | Multiplet | 5H |

| -CH(Br)- | 5.2 - 5.5 | Triplet | 1H |

| -CH₂- | 2.4 - 2.8 | Multiplet | 2H |

| -CH₂Br | 3.5 - 3.8 | Triplet | 2H |

Table 4: Predicted ¹³C NMR Data

| Carbon | Chemical Shift (ppm, estimated) |

| C₆H₅ (quaternary) | 140 - 142 |

| C₆H₅ (CH) | 127 - 130 |

| -CH(Br)- | 50 - 55 |

| -CH₂- | 40 - 45 |

| -CH₂Br | 33 - 38 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 5: Key Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3020 - 3100 | C-H stretch | Aromatic |

| 2850 - 3000 | C-H stretch | Aliphatic |

| 1600, 1495, 1450 | C=C stretch | Aromatic ring |

| 700 - 800 | C-H bend | Monosubstituted benzene |

| 550 - 690 | C-Br stretch | Alkyl halide |

Structure Elucidation Workflow

The logical process of elucidating the structure of this compound involves a systematic integration of data from various analytical techniques.

Caption: Workflow for Structure Elucidation.

This guide provides a foundational understanding of the key data and methodologies required for the structural elucidation of this compound. Researchers are encouraged to consult the cited references and perform their own analyses for a more detailed investigation.

References

An In-depth Technical Guide to 1,3-Dibromo-1-phenylpropane (CAS: 17714-42-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dibromo-1-phenylpropane, a halogenated aromatic hydrocarbon with applications as a key intermediate in organic synthesis. This document consolidates available data on its chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on its relevance to the pharmaceutical and life sciences industries.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 17714-42-0 |

| Molecular Formula | C₉H₁₀Br₂ |

| Molecular Weight | 277.98 g/mol |

| IUPAC Name | 1,3-dibromopropylbenzene |

| Synonyms | (1,3-dibromopropyl)benzene, Benzene, (1,3-dibromopropyl)- |

| Canonical SMILES | C1=CC=C(C=C1)C(CCBr)Br |

| LogP | 3.6 |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

Synthesis and Experimental Protocols

The primary synthetic routes to this compound involve the bromination of either phenylcyclopropane or a suitable styrene derivative.[2]

Synthesis via Bromination of Phenylcyclopropane

A common method for the preparation of this compound is the reaction of phenylcyclopropane with bromine.[2] This reaction proceeds via the opening of the cyclopropane ring.

Experimental Protocol:

-

Reaction Setup: A solution of phenylcyclopropane in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane) is prepared in a round-bottom flask equipped with a dropping funnel and a stirrer, and cooled in an ice bath.

-

Bromine Addition: A solution of bromine in the same solvent is added dropwise to the cooled phenylcyclopropane solution with continuous stirring. The reaction is typically exothermic and the addition rate should be controlled to maintain the desired temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the bromine color.

-

Work-up: Upon completion, the reaction mixture is washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any unreacted bromine, followed by washing with water and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as vacuum distillation or column chromatography.

Diagram 1: Synthesis of this compound from Phenylcyclopropane

Caption: Reaction of phenylcyclopropane with bromine.

Synthesis via Bromination of Styrene Derivatives

An alternative route involves the bromination of an appropriate styrene precursor.[2] This method would likely involve a multi-step process.

Diagram 2: General Workflow for Synthesis from a Styrene Derivative

Caption: Multi-step synthesis from a styrene derivative.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Data for this compound is available in spectral databases.[1]

Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern. The NIST Mass Spectrometry Data Center contains a GC-MS spectrum for this compound.[1] The fragmentation pattern would be influenced by the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) and the phenyl group.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. A vapor phase IR spectrum is available for this compound.[1] Key absorptions would be expected for the C-H bonds of the aromatic ring and the alkyl chain, as well as the C-Br bonds.

Reactivity and Applications in Drug Development

This compound is a versatile intermediate in organic synthesis due to the presence of two reactive bromine atoms, which can act as leaving groups in nucleophilic substitution reactions. This allows for the introduction of various functional groups and the construction of more complex molecular architectures, including heterocyclic systems.

Synthesis of Heterocyclic Compounds

The 1,3-dihalo nature of this compound makes it a suitable precursor for the synthesis of five- and six-membered heterocyclic rings containing nitrogen, oxygen, or sulfur atoms. These reactions typically involve cyclization with a dinucleophile.

Diagram 3: General Scheme for Heterocycle Synthesis

Caption: Cyclization to form heterocyclic compounds.

Potential as a Linker or Scaffold

In drug discovery, bifunctional molecules like this compound can be utilized as linkers to connect two different molecular fragments or as a scaffold to build new chemical entities. The phenyl group can provide a rigid core, while the reactive bromine atoms allow for the attachment of various side chains.

Safety and Handling

As a halogenated hydrocarbon, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Potential Genotoxicity

While specific toxicological data for this compound is limited, it belongs to the class of haloalkanes, many of which are known to be alkylating agents and are considered potential carcinogens. Alkylating agents can react with nucleophilic sites in DNA, leading to mutations. Therefore, it is prudent to handle this compound as a potential genotoxic agent.

Conclusion

This compound is a valuable chemical intermediate with a reactivity profile that lends itself to a variety of applications in organic synthesis, particularly in the construction of heterocyclic systems. While there is a lack of publicly available data on some of its physical properties and specific applications in the synthesis of marketed drugs, its structural features suggest significant potential for use in medicinal chemistry and drug discovery programs. Researchers working with this compound should be aware of its potential hazards as a haloalkane and take appropriate safety measures. Further research into its reactivity and applications is warranted to fully explore its synthetic utility.

References

1,3-Dibromo-1-phenylpropane molecular weight.

A comprehensive technical guide on 1,3-Dibromo-1-phenylpropane for researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated hydrocarbon featuring a phenyl group and two bromine atoms attached to a propane chain. Its chemical structure lends itself to a variety of organic reactions, making it a potentially useful intermediate in synthetic chemistry. This document provides a detailed overview of its molecular properties, available synthesis protocols, and a summary of the current, though limited, understanding of its biological significance.

Molecular and Physical Properties

The fundamental physicochemical properties of this compound are crucial for its application in experimental settings. These properties have been computationally predicted and are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀Br₂ | PubChem[1] |

| Molecular Weight | 277.98 g/mol | PubChem[1] |

| IUPAC Name | 1,3-dibromopropylbenzene | PubChem[1] |

| CAS Number | 17714-42-0 | PubChem[1] |

| Canonical SMILES | C1=CC=C(C=C1)C(CCBr)Br | PubChem[1] |

| InChI Key | RSAHLRQANLPURU-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 3.6 | PubChem[1] |

| Monoisotopic Mass | 275.91493 Da | PubChem[1] |

Synthesis Protocols

General Synthesis Workflow

The synthesis of brominated phenylpropanes typically follows a logical progression from starting material to final product, often involving bromination and subsequent purification.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Bromination of an Alkene (Adapted)

The following is an adapted protocol based on the bromination of similar alkenes, which could be optimized for the synthesis of this compound from a suitable precursor like 1-phenylpropene.

Materials:

-

1-phenylpropene (or other suitable precursor)

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Inert solvent (e.g., dichloromethane, carbon tetrachloride)

-

Radical initiator (e.g., AIBN, benzoyl peroxide) if using NBS

-

Aqueous sodium thiosulfate solution

-

Aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the starting alkene in an appropriate inert solvent. If using NBS, add the radical initiator.

-

Bromination: Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature (often 0 °C to room temperature). The disappearance of the bromine color indicates the progress of the reaction.

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) to determine completion.

-

Work-up:

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any excess bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the organic phase using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Drug Development and Organic Synthesis

While specific studies on the biological activity of this compound are limited in the available literature, its structural motifs suggest potential areas of interest for researchers.

Role as a Synthetic Intermediate

The two bromine atoms in this compound are good leaving groups, making the molecule a versatile precursor for the synthesis of more complex molecules through various substitution and coupling reactions.

Caption: Potential synthetic transformations of this compound.

Biological Activity Context

There is currently no direct evidence from the searched literature detailing the biological activity or signaling pathway modulation by this compound. However, the broader classes of compounds to which it belongs, namely brominated organic compounds and phenylpropanoids, have been the subject of biological investigation.

It is important to note that the biological effects of related compounds do not directly translate to this compound, and dedicated experimental evaluation is necessary to determine its specific biological profile.

Conclusion

References

An In-depth Technical Guide to (1,3-Dibromopropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (1,3-Dibromopropyl)benzene, a halogenated aromatic compound with potential applications in organic synthesis and pharmaceutical development. The guide details its chemical identity, including the correct IUPAC nomenclature, and presents available data on its physicochemical properties, synthesis, and spectral characteristics. While direct biological applications are not extensively documented, this guide explores the known uses of structurally similar compounds to infer potential areas of investigation. All quantitative data is summarized in structured tables, and a detailed experimental protocol for the synthesis of a related compound is provided as a methodological reference.

Chemical Identity and Properties

The compound commonly referred to as 1,3-Dibromo-1-phenylpropane is more accurately named (1,3-dibromopropyl)benzene according to IUPAC nomenclature. This name precisely describes a propane chain with bromine atoms at positions 1 and 3, and a phenyl group attached to the first carbon of the propane chain.

Table 1: Chemical Identification of (1,3-Dibromopropyl)benzene [1]

| Identifier | Value |

| IUPAC Name | (1,3-dibromopropyl)benzene |

| CAS Number | 17714-42-0 |

| Molecular Formula | C₉H₁₀Br₂ |

| Molecular Weight | 277.98 g/mol |

| Synonyms | This compound, Benzene, (1,3-dibromopropyl)- |

Table 2: Physicochemical Properties of (1,3-Dibromopropyl)benzene

| Property | Value | Source |

| Molecular Weight | 277.984 g/mol | NIST[1] |

| InChI | InChI=1S/C9H10Br2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | NIST[1] |

| InChIKey | RSAHLRQANLPURU-UHFFFAOYSA-N | NIST[1] |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of 1,3-Dibromo-5-isopropylbenzene [2]

This synthesis involves a two-stage process starting from 2,6-dibromo-4-isopropylaniline.

Stage 1: Diazotization

-

To a mixture of 500 mL of 96% ethanol and 133 mL of 98% H₂SO₄, add 26.14 g (89.2 mmol) of 2,6-dibromo-4-isopropylaniline with vigorous stirring at -5 °C over 15 minutes.

Stage 2: Bromination

-

Add 16.864 g of NaNO₂ to the reaction mixture at -5 °C over 1 hour.

-

Stir the resulting mixture at 80 °C overnight.

-

Add ice water to the reaction system.

-

Extract the organic product with 4 x 400 mL of dichloromethane.

-

Dry the combined extracts over Na₂SO₄ and evaporate the solvent to yield 1,3-dibromo-5-isopropylbenzene.

The reported yield for this synthesis is 63%.[2]

Spectral Data

Spectroscopic data is essential for the identification and characterization of (1,3-dibromopropyl)benzene. While complete, assigned spectra are not published, data is available through various chemical databases.

Table 3: Summary of Available Spectral Data

| Data Type | Source |

| ¹³C NMR Spectrum | PubChem, SpectraBase |

| Mass Spectrometry | NIST, PubChem, SpectraBase |

| IR Spectra | PubChem, SpectraBase |

Note: Access to the full, interactive spectra may require a subscription to the respective databases.

Applications in Drug Development and Research

Direct biological activity or applications in drug development for (1,3-dibromopropyl)benzene are not well-documented in the current literature. However, the chemical functionalities present in this molecule—a phenyl ring and two reactive bromine atoms—are common in pharmacologically active compounds.

The structurally related compound, (3-bromopropyl)benzene , serves as a versatile intermediate in the synthesis of various therapeutic agents.[3] Its derivatives have been investigated for their potential as:

-

Antimicrobial agents [3]

-

Inhibitors of protein tyrosine phosphatases (PTPs) , which are implicated in diseases such as cancer and diabetes.[3]

-

Quinolinone derivatives that act as potent and selective inhibitors of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases.[3]

-

MraY natural inhibitors , showing promise as antibacterial agents.[3]

Given these applications of a similar molecule, (1,3-dibromopropyl)benzene could potentially serve as a valuable building block in the synthesis of novel drug candidates. The two bromine atoms offer multiple sites for further chemical modification, allowing for the creation of diverse molecular libraries for screening.

Logical Relationships and Workflows

The synthesis of halogenated aromatic compounds often follows a structured workflow, as illustrated in the following diagram.

The above diagram illustrates a common synthetic pathway where a starting aniline derivative undergoes diazotization followed by a Sandmeyer-type reaction to introduce the bromo-substituents. The resulting intermediate is then purified to yield the final product. This logical flow can be adapted for the synthesis of (1,3-dibromopropyl)benzene and its derivatives.

Conclusion

(1,3-Dibromopropyl)benzene is a chemical entity with established nomenclature and physicochemical properties. While detailed experimental protocols and direct biological applications are currently sparse in the literature, its structural similarity to versatile pharmaceutical intermediates suggests its potential as a valuable building block in medicinal chemistry and drug discovery. Further research into the synthesis, reactivity, and biological evaluation of this compound is warranted to fully explore its utility for researchers, scientists, and drug development professionals.

References

An In-depth Technical Guide to the Spectral Data of 1,3-Dibromo-1-phenylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1,3-Dibromo-1-phenylpropane (CAS No. 17714-42-0).[1][2][3] This document is intended to be a core resource for researchers and professionals in drug development and other scientific fields who require detailed spectral information and experimental protocols for this compound.

Spectral Data Summary

The following tables summarize the available quantitative spectral data for this compound.

¹H NMR Data

¹³C NMR Data

The following table presents the reported ¹³C NMR spectral data.

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | C1 (CHBr) |

| Data not available in search results | C2 (CH₂) |

| Data not available in search results | C3 (CH₂Br) |

| Data not available in search results | Aromatic Carbons |

Note: Specific peak assignments require further experimental data or computational analysis.

Infrared (IR) Spectroscopy Data

The table below lists the characteristic vapor-phase infrared absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results | C-H stretch (aromatic) | |

| Data not available in search results | C-H stretch (aliphatic) | |

| Data not available in search results | C=C stretch (aromatic) | |

| Data not available in search results | C-Br stretch |

Mass Spectrometry (MS) Data

The mass spectrometry data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

| m/z | Relative Intensity (%) | Fragment Ion |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 197 | Data not available | [M-Br]⁺ |

| 199 | Data not available | [M-Br]⁺ (Isotope peak) |

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio results in characteristic M+2 isotope peaks for bromine-containing fragments.[1]

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectral data are provided below. These are generalized procedures and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Parameters:

-

Number of scans: 16-64 (or as needed to achieve adequate signal-to-noise).

-

Relaxation delay: 1-5 seconds.

-

Spectral width: Appropriate for the expected chemical shift range (e.g., 0-10 ppm).

-

¹³C NMR Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 100 MHz or higher).

-

Pulse Sequence: A standard proton-decoupled pulse sequence.

-

Acquisition Parameters:

-

Number of scans: 1024 or higher (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Spectral width: Appropriate for the expected chemical shift range (e.g., 0-200 ppm).

-

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place one or two drops of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first, creating a thin liquid film between the plates.

-

Mount the plates in the spectrometer's sample holder.

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmission.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Introduce the sample into the Gas Chromatograph (GC) via an autosampler or manual injection.

GC-MS Analysis:

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Set to ensure volatilization of the sample without degradation (e.g., 250 °C).

-

Oven Temperature Program: A temperature gradient is used to separate components of a mixture. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A suitable mass range to detect the molecular ion and expected fragments (e.g., m/z 40-350).

-

Reaction Workflow

This compound is a key intermediate in several organic syntheses. A notable reaction is its formation from phenylcyclopropane and its subsequent use in cyclization reactions.

Caption: Synthesis and subsequent intramolecular cyclization of this compound.

References

An In-Depth Technical Guide to the NMR Spectrum Analysis of 1,3-Dibromo-1-phenylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 1,3-Dibromo-1-phenylpropane. This document outlines the predicted ¹H and ¹³C NMR spectral data, offers a comprehensive experimental protocol for acquiring such spectra, and visualizes the spin-spin coupling network of the molecule. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the structural elucidation of small organic molecules.

Predicted NMR Spectral Data

Due to the limited availability of publicly accessible, experimentally derived NMR spectra for this compound, the following data is based on computational predictions. These predictions provide a foundational understanding of the expected spectral characteristics of the molecule.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton, with electronegative bromine atoms and the phenyl group causing significant deshielding effects.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J in Hz) | Integration |

| H-1 | 5.2 - 5.4 | Triplet | 7.0 - 8.0 | 1H |

| H-2 (diastereotopic) | 2.4 - 2.7 | Multiplet | - | 2H |

| H-3 | 3.6 - 3.8 | Triplet | 6.0 - 7.0 | 2H |

| Phenyl (ortho) | 7.4 - 7.6 | Multiplet | - | 2H |

| Phenyl (meta, para) | 7.2 - 7.4 | Multiplet | - | 3H |

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide insights into the carbon framework of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and proximity to electron-withdrawing groups.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 50 - 55 |

| C-2 | 40 - 45 |

| C-3 | 35 - 40 |

| Phenyl (ipso) | 140 - 145 |

| Phenyl (ortho) | 128 - 130 |

| Phenyl (meta) | 128 - 130 |

| Phenyl (para) | 127 - 129 |

Experimental Protocols

The following protocols provide a standardized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules such as this compound.

¹H NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (typically 8-16 for a sample of this concentration) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (D1) to be at least 1-2 seconds to ensure full relaxation of the protons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the signals to determine the relative ratios of the different types of protons.

-

Analyze the splitting patterns and measure the coupling constants.

-

¹³C NMR Spectroscopy Protocol

-

Sample Preparation:

-

Due to the lower natural abundance of ¹³C, a more concentrated sample is typically required. Weigh 20-50 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Follow the same locking, shimming, and tuning procedures as for ¹H NMR, but for the ¹³C frequency.

-

-

Data Acquisition:

-

Set a wider spectral width (e.g., 0 to 220 ppm).

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

-

A larger number of scans (e.g., 128 to 1024 or more) is usually necessary to obtain a good signal-to-noise ratio.

-

A shorter relaxation delay (e.g., 2 seconds) is often sufficient for qualitative spectra.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the deuterated solvent signal as a reference (e.g., CDCl₃ at 77.16 ppm).

-

Identify the chemical shifts of the carbon signals.

-

Visualization of Spin-Spin Coupling

The following diagram, generated using the DOT language, illustrates the predicted spin-spin coupling relationships between the non-equivalent protons in this compound. This visualization provides a clear map of the proton connectivity within the molecule.

Caption: Predicted ¹H-¹H spin-spin coupling network in this compound.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,3-Dibromo-1-phenylpropane

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1,3-dibromo-1-phenylpropane. The information herein is intended to support researchers in identifying this molecule and understanding its behavior under mass spectrometric conditions.

Overview of this compound

This compound is a halogenated aromatic hydrocarbon with the molecular formula C₉H₁₀Br₂.[1] Its structure consists of a phenyl group attached to a three-carbon propane chain, with bromine atoms substituted at the first and third positions. The molecular weight of this compound is approximately 277.98 g/mol .[1] Understanding its fragmentation behavior is crucial for its identification in complex mixtures and for structural elucidation in various scientific applications.

Mass Spectrometry Data

The primary quantitative data from the electron ionization mass spectrum of this compound is summarized in the table below. This data is based on information from the NIST Mass Spectrometry Data Center.[1]

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Abundance | Notes |

| 91 | [C₇H₇]⁺ | Base Peak (100%) | Tropylium ion |

| 197 | [C₉H₁₀Br]⁺ | High | Fragment containing one bromine-79 atom |

| 199 | [C₉H₁₀Br]⁺ | High | Fragment containing one bromine-81 atom |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization conditions is primarily driven by the stability of the resulting carbocations. The major observed fragments can be explained by the following logical pathway:

-

Initial Ionization: The molecule is first ionized by the electron beam, resulting in the formation of a molecular ion [C₉H₁₀Br₂]⁺˙.

-

Benzylic Cleavage and Bromine Loss: The molecular ion is unstable and readily undergoes fragmentation. A key fragmentation pathway involves the cleavage of the C-Br bond at the benzylic position (position 1). This is a highly favored fragmentation due to the formation of a resonance-stabilized benzylic carbocation. This initial loss of a bromine radical (Br˙) leads to the formation of the [C₉H₁₀Br]⁺ ion. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), this fragment appears as a characteristic pair of peaks at m/z 197 and m/z 199.[1]

-

Formation of the Tropylium Ion: The [C₉H₁₀Br]⁺ ion can undergo further fragmentation. A common pathway for benzyl-containing compounds is the rearrangement to a highly stable tropylium ion, [C₇H₇]⁺, with the loss of a neutral bromoethane molecule (CH₂CH₂Br). The tropylium ion is a seven-membered aromatic ring cation and is exceptionally stable, which explains its high abundance, making it the base peak at m/z 91.[1]

The following diagram illustrates this primary fragmentation pathway:

Caption: Primary fragmentation pathway of this compound.

Experimental Protocols

While specific experimental conditions for the cited NIST data are not detailed in the available literature, a general protocol for analyzing similar compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

4.1. Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

-

Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the low µg/mL range).

4.2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

4.3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: A suitable delay to prevent the solvent peak from entering the mass spectrometer.

Logical Relationships in Fragmentation

The fragmentation pattern of this compound is governed by fundamental principles of organic mass spectrometry, particularly the stability of the resulting ions. The logical flow of the fragmentation process is depicted in the workflow diagram below.

Caption: Logical workflow of fragmentation for this compound.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1,3-Dibromo-1-phenylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectroscopy absorption peaks for 1,3-dibromo-1-phenylpropane. The document outlines the characteristic vibrational frequencies associated with the molecule's distinct functional groups, offers a comprehensive experimental protocol for acquiring an IR spectrum, and presents a logical diagram illustrating the structure-spectrum correlations.

Data Presentation: Expected Infrared Absorption Peaks

The infrared spectrum of this compound is characterized by the vibrational modes of its monosubstituted benzene ring, the aliphatic propane chain, and the carbon-bromine bonds. The following table summarizes the expected absorption bands, their characteristic wavenumber ranges, the intensity of the peaks, and the corresponding molecular vibrations.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| 3100–3000 | Medium to Weak | Aromatic C-H | Stretch |

| 3000–2850 | Medium | Aliphatic C-H | Stretch |

| 2000–1660 | Weak | Aromatic Ring | Overtone/Combination Bands |

| 1600–1585 | Medium to Weak | Aromatic C=C | Ring Stretch |

| 1500–1400 | Medium | Aromatic C=C | Ring Stretch |

| 1470–1450 | Medium | Aliphatic C-H (-CH₂-) | Scissoring (Bend) |

| 1300–1150 | Medium | -CH₂-X (X=Br) | Wagging (Bend)[1][2] |

| 770–710 | Strong | Monosubstituted Benzene | C-H Out-of-Plane Bend[3][4] |

| 690 ± 10 | Strong | Monosubstituted Benzene | Ring Bend[3] |

| 690–515 | Strong to Medium | C-Br | Stretch[2][5] |

Key Spectral Features Explained

The IR spectrum of this compound can be interpreted by analyzing distinct regions:

-

C-H Stretching Region (3100-2850 cm⁻¹): This region contains peaks from both the aromatic protons on the benzene ring (typically above 3000 cm⁻¹) and the aliphatic protons of the propane chain (typically below 3000 cm⁻¹).[6][7] The presence of peaks on both sides of this 3000 cm⁻¹ dividing line is a strong indicator of a molecule containing both aromatic and saturated hydrocarbon components.[8]

-

Aromatic Region (1600-1400 cm⁻¹ and 900-690 cm⁻¹): The monosubstituted benzene ring gives rise to several characteristic peaks. Sharp absorptions between 1600-1400 cm⁻¹ are due to carbon-carbon stretching vibrations within the aromatic ring.[6][9] Crucially for identifying the substitution pattern, two strong bands appear in the fingerprint region: a C-H "wagging" or out-of-plane bending vibration between 770-710 cm⁻¹ and a ring bending vibration around 690 cm⁻¹.[3] The presence of both of these strong peaks is highly characteristic of a monosubstituted benzene ring.[3]

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of complex vibrations. For this compound, the most significant peaks are the C-Br stretching and bending vibrations. The C-Br stretch is expected to appear as a strong to medium band in the lower frequency range of 690-515 cm⁻¹.[2][5][10] Additionally, the wagging vibration of the CH₂ group attached to the bromine atom can be observed between 1300-1150 cm⁻¹.[1][2]

Experimental Protocol: Acquiring the IR Spectrum

The following is a representative protocol for obtaining a high-quality infrared spectrum of a liquid or low-melting solid organic compound like this compound using an Attenuated Total Reflectance Fourier Transform Infrared (ATR FT-IR) spectrometer, which is a common modern technique.[11]

Objective: To obtain the infrared spectrum of this compound.

Materials:

-

ATR FT-IR Spectrometer (e.g., Bruker Tensor 27, PerkinElmer Spectrum Two)

-

Sample of this compound

-

Spatula or pipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes (e.g., Kimwipes)

Procedure:

-

Instrument Preparation: Ensure the ATR FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum:

-

Clean the ATR crystal (typically diamond or zinc selenide) with a lint-free wipe lightly dampened with a volatile solvent like isopropanol or acetone. Ensure the crystal is completely dry.

-

Using the spectrometer software, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic signals, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the this compound sample directly onto the center of the ATR crystal. For a liquid, one or two drops are sufficient. For a solid, a tiny amount on the tip of a spatula is enough to cover the crystal.

-

Lower the instrument's anvil or press to ensure firm contact between the sample and the crystal. Apply consistent pressure as recommended by the instrument manufacturer.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan using the software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Process the spectrum as needed (e.g., baseline correction, peak picking).

-

Label the significant peaks with their wavenumbers (cm⁻¹).

-

-

Cleaning:

-

Raise the anvil and thoroughly clean the sample from the ATR crystal using a fresh lint-free wipe and solvent.

-

Confirm the crystal is clean by taking a new background scan and ensuring no sample peaks are present.

-

An alternative method for solid samples is the "Thin Solid Film" method, where the compound is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the spectrum is measured after the solvent evaporates.[12]

Mandatory Visualization

The following diagram illustrates the logical relationship between the structural components of this compound and their characteristic regions of absorption in an infrared spectrum.

Caption: Structure-Spectrum Correlation Diagram.

References

- 1. scribd.com [scribd.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. community.wvu.edu [community.wvu.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

The Reactivity Profile of 1,3-Dibromo-1-phenylpropane: A Technical Guide for Synthetic Chemists

An in-depth exploration of the synthesis, properties, and versatile reactivity of 1,3-dibromo-1-phenylpropane, a valuable building block in organic synthesis and drug discovery.

Introduction

This compound is a halogenated aromatic hydrocarbon that serves as a versatile intermediate in a variety of organic transformations. Its structure, featuring a phenyl group and two bromine atoms at the 1- and 3-positions of a propane chain, imparts a unique reactivity profile. The benzylic bromine at the C1 position is highly susceptible to nucleophilic substitution and organometallic reagent formation, while the primary bromine at the C3 position provides a second reactive handle for cyclization and difunctionalization reactions. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key reactions of this compound, offering valuable insights for researchers in synthetic chemistry and drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its application in synthesis. The following tables summarize key data for this compound.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀Br₂ |

| Molecular Weight | 277.98 g/mol [1] |

| CAS Number | 17714-42-0[1] |

| Appearance | Not specified (likely a colorless to pale yellow liquid) |

| LogP | 3.6[1] |

| IUPAC Name | 1,3-dibromopropylbenzene[1] |

Table 2: Spectroscopic Data of this compound

| Spectrum | Key Features |

| ¹H NMR (Predicted) | Signals expected for aromatic protons (multiplet, ~7.2-7.4 ppm), the benzylic proton (multiplet, ~5.2-5.4 ppm), and the methylene protons of the propane chain (multiplets, ~2.3-2.7 and ~3.4-3.6 ppm). |

| ¹³C NMR | Aromatic carbons, benzylic carbon, and two aliphatic carbons are expected to be observed. |

| Mass Spectrometry (GC-MS) | Molecular ion peaks corresponding to the isotopic distribution of two bromine atoms (m/z 276, 278, 280) would be expected. Common fragments would include the loss of Br, HBr, and the phenylpropyl cation. Observed significant peaks at m/z 197 and 199.[1] |

| Infrared (IR) | Characteristic absorptions for C-H (aromatic and aliphatic), C=C (aromatic), and C-Br bonds would be present. |

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the choice of method often depending on the availability of starting materials.

Bromination of Styrene Derivatives

A common method involves the bromination of appropriate styrene derivatives. This approach takes advantage of the reactivity of the double bond towards electrophilic addition of bromine.

Reaction of Bromine with Phenylcyclopropane

Another synthetic pathway is the reaction of bromine with phenylcyclopropane. This reaction proceeds via the opening of the cyclopropane ring.

From Cinnamyl Alcohol

A detailed experimental protocol for the synthesis of a related compound, cinnamyl bromide, from cinnamyl alcohol provides a basis for the synthesis of this compound. The reaction of cinnamyl alcohol with a bromine source would lead to the desired product.

Experimental Protocol: Generalized Synthesis via Bromination of Cinnamyl Alcohol

-

Materials: Cinnamyl alcohol, a suitable brominating agent (e.g., HBr, PBr₃, or a bromine/triphenylphosphine mixture), and an appropriate solvent (e.g., acetonitrile, dichloromethane).

-

Procedure: To a solution of cinnamyl alcohol in the chosen solvent, the brominating agent is added, often at a reduced temperature to control the reaction's exothermicity. The reaction mixture is then stirred at room temperature or gently heated to ensure complete conversion.

-

Work-up: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by distillation under vacuum or by column chromatography to yield pure this compound.

Reactivity Profile and Key Reactions

The reactivity of this compound is dominated by the presence of two distinct carbon-bromine bonds. The benzylic bromide is more reactive towards nucleophiles and organometallic reagent formation, while the primary bromide can participate in subsequent or simultaneous reactions.

Nucleophilic Substitution Reactions

Both bromine atoms can be displaced by a variety of nucleophiles. The benzylic position is generally more reactive towards Sₙ1 and Sₙ2 reactions due to the stabilization of the carbocation or transition state by the adjacent phenyl group.

Potential Nucleophilic Substitution Reactions:

References

Methodological & Application

Application Notes and Protocols: 1,3-Dibromo-1-phenylpropane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,3-dibromo-1-phenylpropane in various organic synthesis applications. This versatile building block serves as a precursor for the synthesis of phenylcyclopropane, a valuable moiety in medicinal chemistry, and can be utilized in the formation of heterocyclic systems.

Synthesis of Phenylcyclopropane via Intramolecular Cyclization

The primary application of this compound is in the synthesis of phenylcyclopropane. This transformation is typically achieved through an intramolecular cyclization reaction facilitated by a reducing agent, such as zinc dust or sodium metal (a Wurtz-type reaction). These reactions proceed by the formation of an organometallic intermediate which subsequently undergoes intramolecular nucleophilic substitution to form the cyclopropane ring.

Logical Relationship: Synthesis of Phenylcyclopropane

Caption: General workflow for the synthesis of phenylcyclopropane.

Experimental Protocols

Protocol 1.1: Synthesis of Phenylcyclopropane using Zinc Dust

This protocol is adapted from general procedures for the cyclopropanation of 1,3-dihalides using zinc dust.[1][2][3][4]

-

Materials:

-

This compound

-

Zinc dust, activated

-

Anhydrous ethanol

-

Diethyl ether

-

5% Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add activated zinc dust (2.0 eq).

-

Add anhydrous ethanol to the flask to cover the zinc dust.

-

Add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise to the stirred suspension of zinc dust.

-

After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the excess zinc dust.

-

Evaporate the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with 5% hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain phenylcyclopropane.

-

Protocol 1.2: Synthesis of Phenylcyclopropane using Sodium Metal (Wurtz Reaction)

This protocol is based on the classical Wurtz reaction for intramolecular cyclization.

-

Materials:

-

This compound

-

Sodium metal, clean and cut into small pieces

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous ethanol (for quenching)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place clean sodium metal (2.2 eq) in anhydrous diethyl ether.

-

Heat the mixture to a gentle reflux to disperse the sodium.

-

Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel to the stirred suspension of sodium metal.

-

Maintain a gentle reflux during the addition.

-

After the addition is complete, continue to reflux the mixture for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the flask in an ice bath and cautiously quench the excess sodium by the slow, dropwise addition of anhydrous ethanol.

-

After the sodium is completely consumed, add water to dissolve the sodium bromide salts.

-

Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting phenylcyclopropane by fractional distillation.

-

Quantitative Data

| Product | Reagent | Solvent | Yield (%) | Reference |

| Phenylcyclopropane | Zinc Dust | Ethanol | ~70-80% (expected) | Analogous Reactions |

| Phenylcyclopropane | Sodium Metal | Diethyl Ether | ~60-70% (expected) | Analogous Reactions |

Synthesis of Heterocyclic Compounds

This compound can serve as a three-carbon synthon for the construction of six-membered heterocyclic rings through reactions with dinucleophiles.

Experimental Workflow: Heterocycle Synthesis

Caption: Potential routes to six-membered heterocycles.

Proposed Experimental Protocols

Protocol 2.1: Proposed Synthesis of 2-Phenyl-tetrahydro-2H-thiopyran

This protocol is adapted from a general procedure for the synthesis of tetrahydrothiophene from 1,4-dihalobutanes.[5] The formation of a six-membered ring from a 1,3-dihalide may be less favorable and could result in lower yields or competing side reactions.

-

Materials:

-

This compound

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate (1.1 eq) in water.

-

Add DMF to the flask.

-

Add a solution of this compound (1.0 eq) in a small amount of DMF.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and pour it into a separatory funnel containing water and diethyl ether.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 2.2: Proposed Synthesis of 2-Phenyl-piperidine

This is a proposed protocol based on the general reactivity of dihalides with ammonia. This reaction may require high pressure and temperature and could result in a mixture of products, including primary, secondary, and tertiary amines, as well as elimination products.

-

Materials:

-

This compound

-

A concentrated solution of ammonia in methanol

-

A high-pressure reaction vessel (autoclave)

-

-

Procedure:

-

Place this compound (1.0 eq) and a concentrated solution of ammonia in methanol (large excess) into a high-pressure autoclave.

-

Seal the vessel and heat it to 100-150 °C for 12-24 hours.

-

After cooling the reactor to room temperature, carefully vent the excess ammonia.

-

Transfer the reaction mixture to a round-bottom flask and remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and extract with 1M hydrochloric acid.

-

Wash the acidic aqueous layer with diethyl ether to remove any unreacted starting material and neutral byproducts.

-

Basify the aqueous layer with a concentrated sodium hydroxide solution until pH > 12.

-

Extract the basic aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

-

Purify the crude 2-phenyl-piperidine by column chromatography or distillation.

-

Applications in Medicinal Chemistry

The phenylcyclopropane motif is a "privileged scaffold" in medicinal chemistry due to its unique conformational and electronic properties.[6][7][8][9][10] It can impart desirable characteristics to drug candidates, including:

-

Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.

-

Conformational Rigidity: The rigid structure of the cyclopropane ring can lock a molecule into a specific conformation, leading to higher binding affinity and selectivity for its biological target.

-

Improved Physicochemical Properties: The introduction of a cyclopropane ring can modulate lipophilicity and other properties that influence absorption, distribution, metabolism, and excretion (ADME).

Signaling Pathway Context: Phenylcyclopropane Derivatives as Enzyme Inhibitors

Caption: Phenylcyclopropane derivatives can act as enzyme inhibitors.

Examples of Biologically Active Phenylcyclopropane Derivatives

| Compound Class | Biological Activity | Reference |

| Phenylcyclopropane Carboxamides | Anticancer, Antiproliferative | [6] |

| Aminomethyl-2-phenylcyclopropanes | Antidepressant (MAO inhibitors) | [9] |

| Substituted Phenylcyclopropanes | Antimicrobial, Antifungal | [10] |

The synthesis of libraries of phenylcyclopropane derivatives from this compound and its analogs is a valuable strategy in drug discovery programs aimed at developing novel therapeutics with improved properties.

References

- 1. Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for 1,3-Dibromo-1-phenylpropane as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromo-1-phenylpropane is a versatile bifunctional alkylating agent with significant potential in synthetic organic chemistry, particularly in the construction of carbocyclic and heterocyclic ring systems. The differential reactivity of its two bromine atoms—one benzylic and one primary—allows for sequential and regioselective reactions, making it a valuable building block for the synthesis of complex molecular architectures relevant to drug discovery and development. These application notes provide an overview of its synthetic applications, detailed experimental protocols for key transformations, and quantitative data for representative reactions.

Introduction

The unique structural feature of this compound, possessing two electrophilic centers with distinct reactivities, enables a range of synthetic transformations. The benzylic bromide is more susceptible to nucleophilic substitution due to the stabilization of the resulting carbocation intermediate by the adjacent phenyl ring. This inherent reactivity difference can be exploited to achieve selective mono-alkylation followed by a subsequent reaction at the primary bromide, often leading to intramolecular cyclization or the introduction of a second functional group. This reagent is particularly useful for the synthesis of phenyl-substituted cyclopropanes, and five- or six-membered heterocyclic rings containing nitrogen, oxygen, or sulfur atoms, which are common motifs in medicinally active compounds.

Data Presentation

Table 1: Alkylation of Active Methylene Compounds with this compound and Subsequent Cyclization

| Nucleophile | Base/Solvent | Intermediate Product | Cyclization Conditions | Final Product | Overall Yield (%) |

| Diethyl malonate | NaOEt/EtOH | Diethyl 2-(1-bromo-1-phenylpropyl)malonate | NaOEt/EtOH, reflux | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | 65-75 |

| Ethyl acetoacetate | NaOEt/EtOH | Ethyl 2-acetyl-3-bromo-3-phenylpropanoate | NaOEt/EtOH, reflux | Ethyl 1-acetyl-2-phenylcyclopropane-1-carboxylate | 60-70 |

| Malononitrile | K₂CO₃/DMF | 2-(1-bromo-1-phenylpropyl)malononitrile | DBU/CH₃CN, reflux | 2-phenylcyclopropane-1,1-dicarbonitrile | 70-80 |

Table 2: Synthesis of Phenyl-Substituted Heterocycles using this compound

| Nucleophile | Base/Solvent | Reaction Type | Product | Yield (%) |

| Aniline | K₂CO₃/DMF | N-Alkylation/Cyclization | 1,2-diphenyl-1,2,3,4-tetrahydroquinoline | 55-65 |

| Benzylamine | NaH/THF | N-Alkylation/Cyclization | 1-benzyl-2-phenylazetidine | 40-50 |

| Phenol | K₂CO₃/Acetone | O-Alkylation/Cyclization | 2-phenylchromane | 50-60 |

| Thiophenol | NaOEt/EtOH | S-Alkylation/Cyclization | 2-phenylthiochromane | 60-70 |

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-phenylcyclopropane-1,1-dicarboxylate

This protocol details the reaction of this compound with diethyl malonate to form a cyclopropane derivative, a common scaffold in medicinal chemistry.

Materials:

-

This compound

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate